![molecular formula C21H21NO B3131571 N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline CAS No. 356530-22-8](/img/structure/B3131571.png)

N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline

Übersicht

Beschreibung

“N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline” is a complex organic compound. It may have properties similar to those of biphenyl compounds . Biphenyl compounds are known for their stability and large band gap, making them suitable for use in optoelectronic devices .

Synthesis Analysis

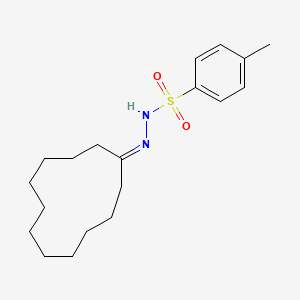

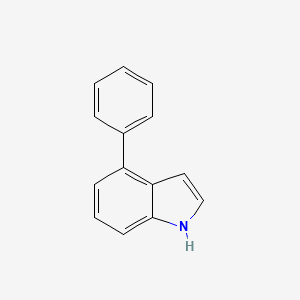

The synthesis of similar compounds often involves cross-coupling reactions. For example, the Buchwald–Hartwig cross-coupling reaction has been used to synthesize related compounds . This reaction involves the use of a palladium catalyst and a strong base .Molecular Structure Analysis

The molecular structure of “N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline” likely involves a biphenyl core, given the presence of the term “biphenyl” in its name . Biphenyl is an aromatic hydrocarbon consisting of two connected phenyl rings .Wissenschaftliche Forschungsanwendungen

High Affinity Ligands for Opioid Receptors

Research into the structural activity relationships of methano-3-benzazocines has led to the development of high-affinity ligands for opioid receptors, specifically targeting the μ opioid receptor. N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline derivatives demonstrated single-digit picomolar affinity, with the most potent being a methylenedioxy analogue, showcasing its potential in opioid receptor targeting and possibly therapeutic applications (Wentland et al., 2012).

Reactivity with N-acetylcysteine

The reactivity of 4-ethoxyaniline, a compound related to this compound, with N-acetylcysteine (NAC) was studied to understand its metabolic pathway and potential implications in drug metabolism and toxicity. The study found that 4-ethoxyaniline and its metabolites could react with NAC, leading to various products depending on the reaction conditions. This reactivity indicates potential toxicological implications and stresses the importance of considering such interactions in drug design and safety assessments (Lindqvist et al., 1991).

Disease-Modifying Antirheumatic Drug Metabolites

The metabolites of a disease-modifying antirheumatic drug (DMARD), specifically a compound with structural similarities to this compound, were synthesized and evaluated. One of the metabolites showed anti-inflammatory effects in an adjuvant arthritic rat model, highlighting the significance of metabolite studies in drug development, especially for conditions like rheumatoid arthritis (Baba et al., 1998).

Photoelectrochemistry of Substituted Polyanilines

The photoelectrochemical and spectroscopic properties of substituted polyanilines, including those related to this compound, were explored. This research is crucial for understanding the electronic properties of polyanilines and their potential applications in electronic devices, solar cells, and sensors (Kilmartin & Wright, 1999).

Toxicity of Metabolic Products

The toxicity of metabolic products relevant to 4-ethoxyaniline in hepatocytes was investigated, offering insights into the potential toxic effects of such compounds and their metabolites. Understanding these effects is crucial for assessing the safety of chemicals and pharmaceuticals related to this compound (Lindqvist et al., 1991).

Eigenschaften

IUPAC Name |

4-ethoxy-N-[(4-phenylphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-2-23-21-14-12-20(13-15-21)22-16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-15,22H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPNVIZDGIYAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)

![N-(3,4-dichlorobenzyl)-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3131533.png)

![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)